molecular formula C13H17F3N2 B2563649 N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 1096810-82-0

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

Cat. No. B2563649
CAS RN: 1096810-82-0
M. Wt: 258.288
InChI Key: IPYGSAWSDUYGCL-UHFFFAOYSA-N
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Description

“N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine” is a chemical compound with the CAS Number: 1096810-82-0 . It has a molecular weight of 258.29 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-1-[2-(trifluoromethyl)phenyl]-4-piperidinamine . The InChI code for this compound is 1S/C13H17F3N2/c1-17-10-6-8-18(9-7-10)12-5-3-2-4-11(12)13(14,15)16/h2-5,10,17H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

“N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 258.29 .

Scientific Research Applications

Anticancer Activity

The compound exhibits potent antiproliferative activity against cancer cell lines. Specifically, derivatives of this compound have been investigated as Werner (WRN) helicase inhibitors . WRN helicase plays a crucial role in DNA repair, and inhibiting it can selectively target cancer cells. Notably, compounds 6a, 8i, and 13a demonstrated excellent inhibitory activity against K562 cells, outperforming existing anticancer drugs like paclitaxel and doxorubicin .

cKIT Kinase Inhibition

Another exciting application involves the discovery of CHMFL-KIT-8140 , a highly potent type II inhibitor capable of inhibiting the T670I “Gatekeeper” mutant of cKIT kinase . This finding is significant because cKIT kinase is implicated in various cancers, including gastrointestinal stromal tumors (GISTs) .

Antifungal Properties

The compound’s indazole moiety contributes to its antifungal activity. Electropositivity enhances its effectiveness against fungal pathogens, making it a potential candidate for antifungal drug development .

Molecular Docking Studies

Computational studies have explored the binding interactions of this compound with specific protein targets. For instance, it was found to overlap well with the binding pocket of protein 6YHR, further validating its potential as an anticancer agent .

Synthesis of Quinazoline Derivatives

Researchers have synthesized N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives using a structural optimization strategy. These compounds offer a versatile scaffold for drug design and development .

Pyrazole Derivatives

The compound has been utilized in the synthesis of pyrazole derivatives. By reacting it with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, novel pyrazole-based structures have been obtained .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-17-10-6-8-18(9-7-10)12-5-3-2-4-11(12)13(14,15)16/h2-5,10,17H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYGSAWSDUYGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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